molecular formula C16H24BrNO6 B5139027 N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B5139027
M. Wt: 406.27 g/mol
InChI Key: KCFKNPDKZKNXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a chemical compound with the molecular formula C16H24BrNO6. This compound is primarily used in research settings and is not intended for human or veterinary use. It is related to other compounds such as N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine, which shares a similar molecular structure.

Properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-6-4-12(15)5-7-13;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKNPDKZKNXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis follows similar routes as described above, with optimizations for scale-up and yield improvement. Industrial production would also involve stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or potassium cyanide in an appropriate solvent.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are azides or nitriles, depending on the reagent used.

Scientific Research Applications

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving cellular signaling pathways.

    Medicine: Investigated for potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Shares a similar molecular structure but differs in the amine group.

    N-[2-(4-bromophenoxy)ethoxy]ethylamine: Another related compound with a simpler structure.

Uniqueness

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties.

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